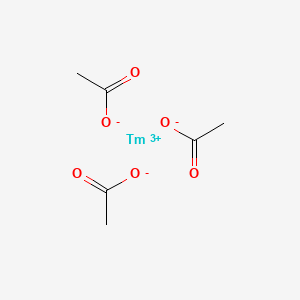Thulium acetate
CAS No.: 39156-80-4
Cat. No.: VC3697251
Molecular Formula: C2H4O2Tm
Molecular Weight: 228.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 39156-80-4 |
|---|---|
| Molecular Formula | C2H4O2Tm |
| Molecular Weight | 228.99 g/mol |
| IUPAC Name | acetic acid;thulium |
| Standard InChI | InChI=1S/C2H4O2.Tm/c1-2(3)4;/h1H3,(H,3,4); |
| Standard InChI Key | CQUVSDBLYBZXRN-UHFFFAOYSA-N |
| SMILES | CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Tm+3] |
| Canonical SMILES | CC(=O)O.[Tm] |
Introduction
Chemical Identity and Structure
Basic Information
Thulium acetate is an inorganic salt composed of the rare earth metal thulium and acetate anions. Its chemical formula varies based on hydration state, with the anhydrous form represented as C₆H₉O₆Tm . The compound contains a thulium(III) cation (Tm³⁺) and three acetate anions (CH₃COO⁻) . The tetrahydrate form has a molecular formula of C₆H₁₇O₁₀Tm, reflecting the additional water molecules in its structure .
Chemical Properties
| Property | Anhydrous Form | Tetrahydrate Form |
|---|---|---|
| Molecular Formula | C₆H₉O₆Tm | C₆H₁₇O₁₀Tm |
| Molecular Weight | 346.07 g/mol | 418.13 g/mol |
| CAS Number | 39156-80-4 (anhydrous) | 34431-47-5 (tetrahydrate) |
| Linear Formula | (CH₃CO₂)₃Tm | (CH₃CO₂)₃Tm·4H₂O |
Physical Properties
Appearance and Basic Properties
Thulium acetate typically appears as a white crystalline powder or crystals . The compound is moderately water-soluble, making it suitable for aqueous applications and solution-based processing techniques . This solubility characteristic is particularly valuable for its use as a precursor in material synthesis and chemical reactions.
Physical Data
While comprehensive physical data for thulium acetate is limited in the search results, several key properties have been documented:
| Property | Value | Reference |
|---|---|---|
| Appearance | White powder/crystals | |
| Solubility in H₂O | Moderately water soluble | |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Density | Not Available |
Thermal Behavior
An important physical characteristic of thulium acetate is its thermal decomposition behavior. When heated, the compound decomposes to form thulium oxide . This property is utilized in applications where controlled thermal decomposition is required to create thulium-containing materials or coatings.
| Supplier | Purity Grades | Product Form | Reference |
|---|---|---|---|
| American Elements | (2N) 99%, (3N) 99.9%, (4N) 99.99%, (5N) 99.999% | Tetrahydrate | |
| Ereztech | 99.9% (metal purity) | Hydrate | |
| Thermo Scientific | 99.9% (REO) | Hydrate |
Manufacturing Standards
Manufacturers produce thulium acetate according to various standard specifications to meet different application requirements:
American Elements produces thulium acetate to many standard grades including:
-
Military grade (Mil Spec)
-
ACS, Reagent and Technical Grade
-
Food, Agricultural and Pharmaceutical Grade
-
Optical Grade
-
USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia)
These standards ensure the compound meets specific purity and performance criteria for diverse applications.
Applications and Uses
Optical and Electronic Applications
Thulium acetate serves as an important dopant for silica-based fiber amplifiers, making it valuable in the telecommunications and optical fiber industry . Its properties enable enhanced performance in optical transmission systems. The compound is also used in optical glasses and photo-optical materials, where its unique properties contribute to specialized optical characteristics .
Medical and Analytical Applications
In the medical field, thulium acetate can be used in portable X-ray devices after being bombarded in a nuclear reactor as a radiation source . This application leverages the nuclear properties of thulium to create controlled radiation sources for specialized imaging and treatment applications.
In analytical chemistry and microscopy, thulium acetate (TmAc) finds application in negative stain electron microscopy methods, where it serves as a staining agent for enhancing contrast in electron microscope imaging .
Material Science Applications
The compound serves as an excellent precursor for the production of:
It is also utilized in the development of structural ceramics and electrical components, where the unique properties of thulium contribute to enhanced material performance .
Research Applications
As a laboratory reagent, thulium acetate enables various chemical reactions and syntheses involving thulium . Its moderate water solubility and defined chemical composition make it suitable for controlled experimental procedures in research settings.
| Classification Parameter | Information | Reference |
|---|---|---|
| Signal Word | Warning | |
| Hazard Statements | H315-H319-H335 | |
| Hazard Interpretation | Skin irritation, serious eye irritation, may cause respiratory irritation |
Chemical Identifiers and Alternative Names
Systematic Nomenclature
Several naming conventions and identifiers are used for thulium acetate in scientific and commercial contexts:
Synonyms and Common Names
Thulium acetate is known by several alternative names in scientific literature and commercial contexts:
-
Thulium triacetate hydrate
-
Thulium acetate monohydrate
-
Acetic acid, thulium(3+) salt, hydrate
-
Thulium 3+ ion triacetate hydrate
These alternative designations reflect different aspects of the compound's composition, structure, or hydration state.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume